1-(chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole
Overview
Description
1-(chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C8H7ClN2S and its molecular weight is 198.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(Chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family, characterized by its five-membered heterocyclic structure. Pyrazole derivatives are widely recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article focuses on the biological activity of this compound, detailing its pharmacological potential, synthesis methods, and research findings.
Chemical Structure and Properties
The compound features a chloromethyl group and a thiophen-3-yl group, which contribute to its unique chemical properties. The presence of the thiophene moiety is particularly significant as it may enhance interactions with biological targets due to its electronic properties.
Anticancer Activity
Research has shown that pyrazole derivatives exhibit significant anticancer activity. For instance, a study indicated that certain pyrazole compounds demonstrated potent inhibitory effects against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) with IC₅₀ values as low as 0.08 μM . The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been widely documented. Compounds similar to this compound have shown efficacy in reducing inflammation in animal models. For example, a derivative exhibited comparable anti-inflammatory activity to indomethacin in carrageenan-induced edema models .
Antimicrobial Activity
Pyrazole derivatives also demonstrate antimicrobial properties. Studies have reported that certain synthesized pyrazoles possess significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Cyclocondensation Reaction : This method typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Vilsmeier-Haack Reaction : Used for chloromethylation, this reaction introduces the chloromethyl group into the pyrazole structure.
- Substitution Reactions : The introduction of thiophenes can be achieved through nucleophilic substitution reactions.
Study on Antitumor Activity
A recent study evaluated a series of pyrazole derivatives for their antitumor activity against MCF-7 cells. Among these, compounds containing thiophene moieties exhibited enhanced potency compared to their non-thiophene counterparts. The study concluded that structural modifications significantly affect biological activity .
Evaluation of Anti-inflammatory Effects
Another investigation focused on assessing the anti-inflammatory effects of various pyrazole derivatives in vivo. Results indicated that certain compounds effectively reduced inflammation markers in treated subjects, highlighting their therapeutic potential .
Data Summary Table
Properties
IUPAC Name |
1-(chloromethyl)-3-thiophen-3-ylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c9-6-11-3-1-8(10-11)7-2-4-12-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOAYSQXGGZIGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C2=CSC=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.